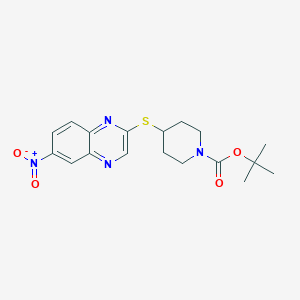
4-(6-Nitro-quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Nitro-quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique quinoxaline and piperidine moieties, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Nitro-quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Quinoxaline Core: The quinoxaline core is synthesized through the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound under acidic conditions.
Nitration: The quinoxaline core undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Thioether Formation: The nitroquinoxaline is then reacted with a thiol derivative to form the thioether linkage.
Piperidine Introduction: The resulting compound is coupled with piperidine-1-carboxylic acid tert-butyl ester under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-(6-Nitro-quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, suitable solvents, and base catalysts.
Hydrolysis: Aqueous acid or base solutions, elevated temperatures.
Major Products Formed
Reduction: 4-(6-Amino-quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(6-Nitro-quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 4-(6-Nitro-quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine moiety may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
相似化合物的比较
Similar Compounds
4-(6-Nitro-quinoxalin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester: Similar structure but with a piperazine moiety instead of piperidine.
3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Contains a pyrrolidine ring instead of piperidine.
Uniqueness
4-(6-Nitro-quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of quinoxaline, nitro, thioether, and piperidine moieties. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C18H22N4O4S |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
tert-butyl 4-(6-nitroquinoxalin-2-yl)sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C18H22N4O4S/c1-18(2,3)26-17(23)21-8-6-13(7-9-21)27-16-11-19-15-10-12(22(24)25)4-5-14(15)20-16/h4-5,10-11,13H,6-9H2,1-3H3 |
InChI 键 |
ZKQDHIGDJNWZJZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SC2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















